molecular formula C32H20F10IrN4P B12505595 (2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate

(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate

Cat. No.: B12505595
M. Wt: 873.7 g/mol
InChI Key: BWQRXIXHHHVGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This cationic iridium(III) complex features a cyclometalated structure with two 2-(2,4-difluorophenyl)pyridine (dFppy) ligands and a 2,2′-bipyridine (bpy) ancillary ligand, coordinated to an iridium center. The hexafluorophosphate (PF₆⁻) counterion ensures solubility in polar organic solvents. Its molecular formula is C₃₂H₂₀F₁₀IrN₄P, with a molecular weight of 873.71 g/mol (). The compound exhibits λmax absorption at 255 nm in acetonitrile and emits in the visible spectrum, making it relevant for optoelectronic applications such as light-emitting electrochemical cells (LEECs) and bioimaging .

Properties

Molecular Formula

C32H20F10IrN4P

Molecular Weight

873.7 g/mol

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate

InChI

InChI=1S/2C11H6F2N.C10H8N2.F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-4,6-7H;1-8H;;/q2*-1;;-1;+3

InChI Key

BWQRXIXHHHVGJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

Preparation Methods

Starting Materials and Conditions

  • Iridium source : IrCl₃·3H₂O or [Ir(η⁴-COD)(μ-Cl)]₂ (COD = 1,5-cyclooctadiene).
  • Ligand : 2-(2,4-difluorophenyl)pyridine (dFppy).
  • Solvent : 2-ethoxyethanol or glycerol.
  • Temperature : 120–150°C under reflux.
  • Reaction time : 48–72 hours.

Procedural Details

  • IrCl₃·3H₂O (1 equiv) and dFppy (2.2 equiv) are refluxed in 2-ethoxyethanol with Na₂CO₃ (3 equiv) as a base.
  • The mixture turns from red to dark brown, indicating dimer formation.
  • After cooling, the product is precipitated with water, extracted with dichloromethane (DCM), and washed with brine.
  • Yield : 65–75%.

Coordination with 2,2'-Bipyridine

The dimer reacts with bpy to form the cationic complex [Ir(dFppy)₂(bpy)]⁺.

Reaction Conditions

  • Solvent : Dichloromethane/methanol (1:1 v/v).
  • Temperature : 50°C under inert atmosphere.
  • Molar ratio : [Ir(dFppy)₂(μ-Cl)]₂ (1 equiv) : bpy (2.2 equiv).
  • Time : 20–48 hours.

Workup

  • The reaction mixture is filtered through Celite to remove insoluble residues.
  • Solvent removal under reduced pressure yields a crude orange solid.
  • Key observation : Excess bpy ensures complete displacement of chloride bridges.

Salt Metathesis to Hexafluorophosphate

The chloride counterion is replaced via anion exchange.

Procedure

  • [Ir(dFppy)₂(bpy)]Cl (1 equiv) is dissolved in methanol.
  • NH₄PF₆ (3 equiv) in methanol is added dropwise, inducing immediate precipitation.
  • The yellow solid is collected by vacuum filtration and washed with cold methanol.

Purification

  • Recrystallization from acetonitrile/diethyl ether improves purity.
  • Yield : 70–80%.

Comparative Analysis of Synthetic Routes

Parameter Method A Method B Method C
Iridium precursor IrCl₃·3H₂O [Ir(COD)(μ-Cl)]₂ IrCl₃·3H₂O
Cyclometalation solvent 2-ethoxyethanol Glycerol 2-ethoxyethanol
Reaction time (h) 72 48 72
Bpy coordination solvent DCM/MeOH DCM/MeOH DCM/MeOH
Final yield (%) 65 77 75

Critical Factors Affecting Yield and Purity

  • Ligand purity : Trace moisture in dFppy leads to iridium oxide byproducts.
  • Anion exchange efficiency : Excess NH₄PF₆ (≥3 equiv) ensures complete metathesis.
  • Oxygen sensitivity : Reactions conducted under N₂ or Ar prevent Ir(IV) oxidation.

Characterization and Validation

  • ¹H NMR : Aromatic protons of dFppy appear at δ 7.2–8.5 ppm; bpy protons at δ 8.8–9.2 ppm.
  • ESI-MS : m/z 717.2 ([M-PF₆]⁺).
  • Elemental analysis : C 33.3%, H 2.1%, N 7.4% (calc. for C₃₂H₂₀F₁₀IrN₄P).

Scalability and Industrial Relevance

  • Batch size : Up to 50 g reported with consistent yields.
  • Cost drivers : Iridium ($1,500/oz) and NH₄PF₆ ($200/g) dominate expenses.
  • Green chemistry : Glycerol (Method B) offers recyclability vs. 2-ethoxyethanol.

Troubleshooting Common Issues

Issue Cause Solution
Low cyclometalation yield Incomplete ligand deprotonation Increase Na₂CO₃ stoichiometry
[Ir(dFppy)₂(bpy)]Cl impurities Residual chloride Reprecipitate from MeOH/Et₂O
Discoloration during storage PF₆⁻ hydrolysis Store under desiccation

Chemical Reactions Analysis

Types of Reactions

(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions result in new iridium-ligand complexes .

Scientific Research Applications

(2,2'-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate, also known as (Ir[dFppy]2(bpy))PF6, is an organometallic iridium complex with diverse applications, particularly in scientific research .

Basic Information

  • Formula: C32H20F10IrN4P
  • Molecular Weight: 873.71
  • CAS Number: 864163-80-4
  • Purity: >80.0%(HPLC)
  • Appearance: Light yellow to brown powder
  • Solubility: Insoluble in water

Scientific Research Applications

This iridium(III) complex has been utilized in various scientific applications due to its unique properties.

  • Luminescence Properties: Iridium(III) complexes are known for their luminescence .
  • Electrochemical Properties: Iridium(III) complexes exhibit electroactivity, which can be tuned by introducing them into molecular structures . For instance, incorporating an iridium(III) moiety into porphyrin structures can cause noticeable changes in redox processes localized on the porphyrin centers .
  • Antimicrobial and Anti-Proliferative Abilities: Iridium(III) complexes have demonstrated antimicrobial and anti-proliferative properties . One study identified an iridium(III) complex that inhibited the growth of S. aureus and exhibited cytotoxicity against ovarian, cervical, and melanoma cells .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Iridium(III) Complexes

Structural and Electronic Modifications

Key structural variations among analogous complexes include:

  • Ligand substituents : Electron-withdrawing (e.g., fluorine, trifluoromethyl) vs. electron-donating groups (e.g., methyl, tert-butyl).
  • Ancillary ligand modifications : Substituted bipyridines or alternative N^N ligands.
Table 1: Comparative Structural Features
Compound Name Primary Ligands Ancillary Ligand Substituents Key Reference
Target Compound 2-(2,4-difluorophenyl)pyridine (dFppy) 2,2′-bipyridine 2,4-difluoro on phenyl
[Ir(ppy)₂(dtbbpy)]PF₆ 2-phenylpyridine (ppy) 4,4′-di-tert-butyl-2,2′-bipyridine tert-butyl on bpy
[Ir(dFppy)₂(dmbpy)]PF₆ 2-(2,4-difluorophenyl)pyridine 4,4′-dimethyl-2,2′-bipyridine methyl on bpy
[Ir(CF₃-ppy)₂(bpy)]PF₆ 2-(5-trifluoromethylphenyl)pyridine 2,2′-bipyridine CF₃ on phenyl

Photophysical Properties

The emission wavelength (λem) and quantum yield (ΦPL) are highly sensitive to ligand substitution:

Table 2: Photophysical Data
Compound λem (nm) ΦPL Solvent Key Findings Reference
Target Compound ~580–600* ~0.25* CH₃CN Red emission; fluorine substitution lowers LUMO energy .
[Ir(ppy)₂(dtbbpy)]PF₆ 520–540 0.42 DCM tert-butyl groups enhance solubility and reduce aggregation .
[Ir(dFppy)₂(dmbpy)]PF₆ 550–570 0.30 CH₃CN Methyl on bpy stabilizes excited state .
[Ir(CF₃-ppy)₂(bpy)]PF₆ 610–630 0.15 THF CF₃ induces strong bathochromic shift .

*Note: Exact values for the target compound require experimental validation; data inferred from structurally similar complexes.

Impact of Fluorine Substituents

The 2,4-difluorophenyl group in the target compound introduces electron-withdrawing effects, which:

  • Reduces the HOMO-LUMO gap, leading to red-shifted emission compared to non-fluorinated analogs (e.g., [Ir(ppy)₂(bpy)]PF₆ emits at ~520 nm) .
  • Enhances oxidative stability but may lower ΦPL due to increased non-radiative decay .

In contrast, complexes like [Ir(ppy)₂(dtbbpy)]PF₆ (ΦPL = 0.42) benefit from electron-donating tert-butyl groups , which improve charge transport in LEECs .

Solubility and Application Suitability

  • Target Compound : Moderately soluble in dichloromethane (DCM) and acetonitrile but insoluble in water .
  • [Ir(ppy)₂(dtbbpy)]PF₆ : Higher solubility in DCM due to bulky tert-butyl groups, making it preferable for thin-film device fabrication .
  • [Ir(CF₃-ppy)₂(bpy)]PF₆: Limited solubility in polar solvents due to CF₃ groups, restricting its utility in aqueous bioimaging .

Biological Activity

Iridium(III) complexes have garnered significant attention in medicinal chemistry due to their unique properties and potential therapeutic applications. The compound (2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate is a notable example, exhibiting various biological activities including antimicrobial and anticancer properties. This article explores the biological activity of this iridium complex, summarizing key findings from diverse research studies.

Synthesis and Characterization

The synthesis of iridium(III) complexes typically involves the coordination of ligands to iridium salts. The compound is synthesized using a combination of bipyridine and difluorophenylpyridine ligands, resulting in a stable organometallic complex. Characterization techniques such as UV-Vis spectroscopy and NMR are employed to confirm the structure and stability of the complex.

Antimicrobial Properties

Research indicates that iridium(III) complexes possess significant antimicrobial activity. A study highlighted that related cyclometallated iridium(III) complexes exhibited potent bactericidal effects against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values around 3.60 μM and minimum bactericidal concentration (MBC) values of 7.19 μM . These findings suggest that the complex can effectively inhibit bacterial growth.

Anticancer Activity

The anticancer potential of iridium(III) complexes has been extensively studied. The compound has demonstrated cytotoxic effects against various cancer cell lines, including ovarian (A2780), cervical (HeLa), and melanoma (A375) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

Cell LineIC50 Value (μM)
A2780 (Ovarian)7.23 ± 1.30
HeLa (Cervical)1.68 ± 1.29
A375 (Melanoma)1.55 ± 0.15

These results indicate that the complex selectively inhibits cancer cell proliferation, with varying potency depending on the cell type .

The mechanism by which iridium(III) complexes exert their biological effects is multifaceted:

  • DNA Interaction : Some studies suggest that these complexes can interact with DNA, leading to disruption of cellular processes essential for proliferation.
  • Reactive Oxygen Species (ROS) : Iridium complexes may induce oxidative stress within cells, contributing to their cytotoxic effects.
  • Targeting Specific Pathways : The complex may target specific pathways involved in cancer cell survival and proliferation, although detailed mechanisms remain under investigation.

Case Studies

  • Antibacterial Activity Against S. aureus : A study demonstrated that a related iridium complex effectively inhibited S. aureus growth in vitro, showcasing its potential as a therapeutic agent against bacterial infections .
  • Cytotoxicity in Cancer Models : In another investigation, the compound was tested on multiple cancer cell lines, revealing significant cytotoxicity particularly in ovarian and cervical cancer cells .

Q & A

Q. What synthetic methodologies are recommended for preparing this iridium complex, and what critical parameters influence yield?

The synthesis typically involves reacting iridium(III) chloride with 2-(2,4-difluorophenyl)pyridine and 2,2'-bipyridine ligands under inert conditions. A key step is the anion exchange with hexafluorophosphate salts to isolate the final product. Critical parameters include:

  • Ligand-to-metal ratio : Excess ligand (≥3:1) ensures complete coordination .
  • Reaction time : Extended reflux (24–48 hours) improves complexation efficiency .
  • Purification : Column chromatography (silica gel, dichloromethane/methanol) removes unreacted ligands . Reported yields range from 60–80%, with purity >95% confirmed by HPLC .

Q. How should researchers handle and store this compound to prevent decomposition?

  • Storage : 0–10°C in airtight, light-resistant containers to mitigate photodegradation .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps (e.g., anion exchange) .
  • Solubility : Dissolves in polar aprotic solvents (e.g., dichloromethane, acetonitrile) but precipitates in water .

Q. What analytical techniques are essential for characterizing this complex?

  • NMR spectroscopy : 1^1H and 19^19F NMR verify ligand coordination and purity .
  • Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M-PF6_6]+^+) .
  • Elemental analysis : Matches calculated vs. observed C, H, N, and F content .
  • UV-Vis and PL spectroscopy : Identifies absorption/emission bands (e.g., λem_{em} ~550–650 nm) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorinated ligands) impact photophysical properties?

Fluorination at the 2,4-positions of the phenylpyridine ligand enhances:

  • Electron-withdrawing effects : Reduces metal-to-ligand charge transfer (MLCT) energy, shifting emission to longer wavelengths .
  • Thermal stability : Fluorine substituents increase decomposition temperatures (Tdec_{dec} >260°C) . Comparative studies show replacing difluorophenyl with trifluoromethyl groups further redshifts emission but reduces quantum yield by ~15% .

Q. What strategies resolve contradictions in reported quantum yields or emission lifetimes?

Discrepancies often arise from:

  • Solvent polarity : Acetonitrile vs. less polar solvents alter excited-state dynamics .
  • Oxygen quenching : Degassed samples show 20–30% higher quantum yields . Standardize measurements using integrating spheres and reference dyes (e.g., [Ru(bpy)3_3]2+^{2+}).

Q. How can computational methods (DFT/TDDFT) guide ligand design for targeted applications?

  • Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict MLCT transitions .
  • Ligand substitution effects : Simulate electron-density changes when introducing electron-deficient groups (e.g., -CF3_3) . Example: TDDFT for [Ir(difluorophenyl-pyridine)2_2(bipyridine)]+^+ predicts λabs_{abs} at 380 nm (experimental: 385 nm) .

Key Methodological Recommendations

  • Synthesis optimization : Monitor reaction progress via TLC (Rf_f = 0.3 in 9:1 CH2_2Cl2_2:MeOH) .
  • Photostability assays : Use UV lamps (365 nm) to assess decomposition kinetics .
  • Comparative studies : Benchmark against [Ir(ppy)3_3] or [Ru(bpy)3_3]2+^{2+} for catalytic/photophysical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.